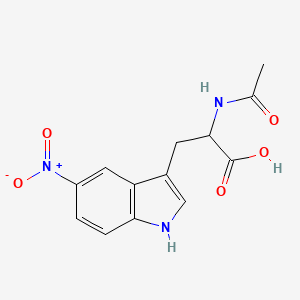
N-Acetyl-5-nitro-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5-nitro-L-tryptophan is a derivative of the amino acid tryptophan, which is known for its role in protein synthesis and as a precursor to serotonin. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a nitro group attached to the 5-position of the indole ring. The modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-5-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is N-Acetyl-5-amino-L-tryptophan.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-nitro-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a radioprotective agent.
Medicine: Research has shown its potential in protecting cells from radiation-induced damage, making it a candidate for developing radioprotective drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of N-Acetyl-5-nitro-L-tryptophan involves its interaction with cellular components to exert its effects. The compound is known to modulate oxidative stress and enhance the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. It also helps in maintaining mitochondrial membrane integrity and inhibiting apoptosis, thereby protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and has different biological properties.
5-Nitro-L-tryptophan: Lacks the acetyl group and has different chemical reactivity.
N-Acetyl-5-chloro-L-tryptophan: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
N-Acetyl-5-nitro-L-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H13N3O5 |
|---|---|
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-3-2-9(16(20)21)5-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
PQDSDKKISWCJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















